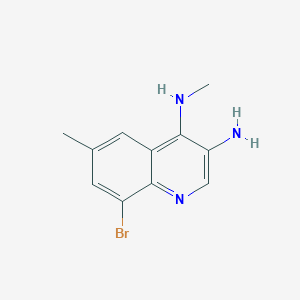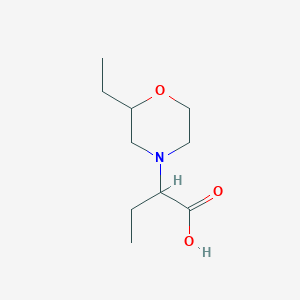
2-(2-Ethylmorpholin-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylmorpholin-4-yl)butanoic acid is a chemical compound with the molecular formula C10H19NO3. It is often encountered in its hydrochloride form, which is used in various research and industrial applications. This compound features a morpholine ring substituted with an ethyl group and a butanoic acid moiety, making it a versatile molecule in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylmorpholin-4-yl)butanoic acid typically involves the reaction of morpholine with ethyl bromide to introduce the ethyl group. This is followed by the addition of a butanoic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the use of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps like distillation and crystallization to purify the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Ethylmorpholin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(2-Ethylmorpholin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2-(2-Ethylmorpholin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development.
相似化合物的比较
Similar Compounds
- 2-(2-Methylmorpholin-4-yl)butanoic acid
- 2-(2-Propylmorpholin-4-yl)butanoic acid
- 2-(2-Isopropylmorpholin-4-yl)butanoic acid
Uniqueness
2-(2-Ethylmorpholin-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it suitable for a variety of applications in research and industry.
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-(2-ethylmorpholin-4-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI 键 |
TUPUNLGRYCUIQV-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(CCO1)C(CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


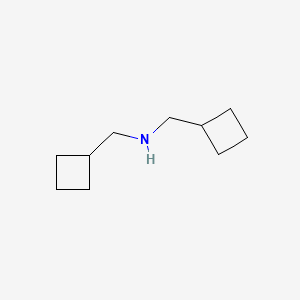
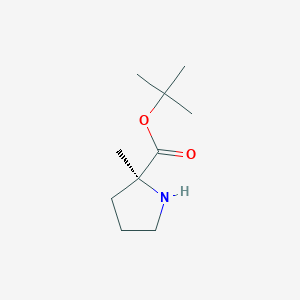
![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)
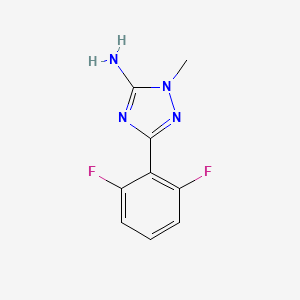


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)


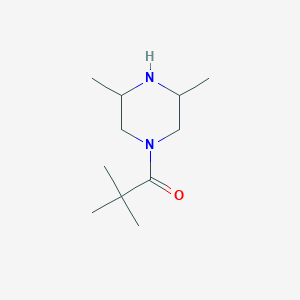

![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
amine](/img/structure/B13222983.png)
